(Z)-1-(3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydrothiazol-5-yl)ethanone hydrochloride
Description
(Z)-1-(3-Benzyl-4-methyl-2-(phenylimino)-2,3-dihydrothiazol-5-yl)ethanone hydrochloride is a thiazole-derived compound featuring a benzyl group at position 3, a methyl substituent at position 4, and a phenylimino moiety at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies. The Z-configuration of the imine group is critical for its stereoelectronic properties, which influence binding interactions in biological systems.
Properties
IUPAC Name |
1-(3-benzyl-4-methyl-2-phenylimino-1,3-thiazol-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS.ClH/c1-14-18(15(2)22)23-19(20-17-11-7-4-8-12-17)21(14)13-16-9-5-3-6-10-16;/h3-12H,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAOHKCOEWHSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC=CC=C2)N1CC3=CC=CC=C3)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure and Functional Group Variations
The target compound’s 2,3-dihydrothiazole core distinguishes it from 1,2,4-triazole and 1,3,4-oxadiazole derivatives documented in the evidence (Table 1).
Table 1: Structural Comparison of Heterocyclic Compounds
Key Observations :
Critical Analysis :
Pharmacological Potential (Inferred from Analogs)
While the target compound lacks direct activity data in the evidence, its structural parallels suggest:
- Antimicrobial Activity: Similar to triazole derivatives in , the phenylimino group may disrupt microbial cell membranes .
- Enzyme Inhibition : The dihydrothiazole core could mimic ATP-binding sites in kinases, akin to oxadiazole-based inhibitors in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
